REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([C:8]([NH:10][CH2:11][C:12]2[CH:13]=[C:14]3[C:18](=[CH:19][CH:20]=2)[NH:17][C:16]([C:21]([F:24])([F:23])[F:22])=[CH:15]3)=[O:9])[CH:5]=[CH:4][CH:3]=1.Cl.FC(F)(F)[C:28]1[NH:29]C2C(C=1)=CC(CN)=CC=2>>[C:2]([C:3]1[N:29]=[CH:28][C:6]([C:8]([NH:10][CH2:11][C:12]2[CH:13]=[C:14]3[C:18](=[CH:19][CH:20]=2)[NH:17][C:16]([C:21]([F:24])([F:23])[F:22])=[CH:15]3)=[O:9])=[CH:5][CH:4]=1)#[N:7] |f:1.2|
|
Name
|
Compound 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)C(=O)NCC=1C=C2C=C(NC2=CC1)C(F)(F)F
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1NC2=CC=C(C=C2C1)CN)(F)F
|
Name
|
Intermediate 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1NC2=CC=C(C=C2C1)CN)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=N1)C(=O)NCC=1C=C2C=C(NC2=CC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |